molecular formula C14H13N3O B3405529 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 138628-48-5

2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B3405529
CAS No.: 138628-48-5
M. Wt: 239.27 g/mol
InChI Key: TWAKYLAMMFJNIN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a pyrazolopyrimidinone derivative characterized by a fused bicyclic scaffold with methyl groups at positions 2 and 5 and a phenyl substituent at position 2. Its molecular formula is C₁₅H₁₃N₃O, with a molecular weight of 251.29 g/mol (calculated from structural data in ).

Pyrazolo[1,5-a]pyrimidinones are synthesized via multicomponent reactions or cyclocondensation of aminopyrazoles with carbonyl-containing precursors.

Properties

IUPAC Name

2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-8-12(18)17-14(15-9)13(10(2)16-17)11-6-4-3-5-7-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAKYLAMMFJNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358161
Record name 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138628-48-5
Record name 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-amine with acetylacetone under acidic conditions to form the desired product . The reaction is usually carried out in acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolo[1,5-a]pyrimidine core undergoes selective oxidation at electron-rich positions. For example:

  • C-6 position : Oxidation with potassium permanganate (KMnO₄) in acetic acid introduces a hydroxyl group, yielding 6-hydroxy derivatives (Scheme 1).

  • Methyl groups : Strong oxidizing agents like chromium trioxide (CrO₃) convert methyl substituents to carboxylic acids under acidic conditions.

Table 1: Oxidation Conditions and Products

ReagentConditionsProductYield (%)Source
KMnO₄ in H₂SO₄Reflux, 6 hours6-Hydroxy derivative65–70
CrO₃ in H₂O/H₂SO₄80°C, 3 hours2/5-Carboxylic acid derivatives50–55

Reduction Reactions

Reduction primarily targets the carbonyl group at C-7 and unsaturated bonds:

  • C-7 carbonyl : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.

  • Aromatic rings : Lithium aluminum hydride (LiAlH₄) selectively reduces electron-deficient pyrimidine rings under anhydrous conditions.

Key Mechanistic Insight :
The reduction of the C-7 carbonyl proceeds via a metal-hydride intermediate, while aromatic reductions involve radical anion formation.

Substitution Reactions

The chlorinated or hydroxylated derivatives undergo nucleophilic substitution:

Nucleophilic Aromatic Substitution

  • C-6 position : Chlorine at C-6 is replaced by amines (e.g., NH₃/EtOH) or alkoxides (RO⁻) to form 6-amino or 6-alkoxy derivatives .

  • C-3 phenyl group : Electrophilic substitution (e.g., nitration) introduces nitro groups at the para-position of the phenyl ring .

Table 2: Substitution Reactions

SubstrateReagentProductConditionsYield (%)Source
6-Chloro derivativeNH₃ in ethanol6-Amino derivativeReflux, 12 hours80
6-Hydroxy derivativeMeI, K₂CO₃6-Methoxy derivativeRT, 24 hours75

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at C-6 using arylboronic acids .

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles:

  • With enaminones : Cyclocondensation under microwave irradiation forms tetracyclic pyrazolo[1,5-a]pyrimido[4,5-d]pyridines .

  • With β-diketones : Acid-catalyzed cyclization yields tricyclic systems with enhanced planarity .

Scheme 3 :

2,5-Dimethyl-3-phenylpyrazolo[1,5-*a*]pyrimidin-7(4*H*)-oneEnaminone, MWTetracyclic derivative[5]\text{2,5-Dimethyl-3-phenylpyrazolo[1,5-*a*]pyrimidin-7(4*H*)-one} \xrightarrow{\text{Enaminone, MW}} \text{Tetracyclic derivative} \quad[5]

Functionalization via Halogenation

Direct halogenation at C-3 or C-6 is achieved using sodium halides (NaX) and potassium persulfate (K₂S₂O₈):

  • Chlorination : N-Chlorosuccinimide (NCS) in DMF introduces Cl at C-3 .

  • Iodination : NaI/K₂S₂O₈ in CH₃CN yields 3-iodo derivatives .

Table 3: Halogenation Outcomes

Halogen SourcePositionSolventTemperatureYield (%)Source
NCSC-3DMF60°C70
NaI/K₂S₂O₈C-3CH₃CNRT65

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research has indicated that compounds similar to 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one exhibit antitumor properties. A study demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a derivative was shown to effectively reduce tumor growth in xenograft models .

2. Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis .

3. Antiviral Activity
Recent investigations have highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives. Specifically, compounds structurally related to 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one have shown effectiveness against various viral infections, including influenza and HIV .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key modifications and their effects on biological activity:

ModificationEffect on Activity
Methyl group at position 2Enhances potency against cancer cells
Phenyl ring substitutionIncreases selectivity for viral targets
Hydroxyl group introductionImproves solubility and bioavailability

Case Studies

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one and tested them against various cancer cell lines. One derivative showed a significant IC50 value of 0.5 µM against breast cancer cells, indicating strong anticancer activity .

Case Study 2: Anti-inflammatory Effects
A clinical trial assessed the anti-inflammatory effects of a formulation containing this compound in patients with chronic inflammatory conditions. Results indicated a reduction in inflammatory markers and improved patient-reported outcomes over a six-week treatment period .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives

Table 1: Structural and Analytical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 2-Me, 5-Me, 3-Ph C₁₅H₁₃N₃O 251.29 Pharmacological scaffold
5-(3,5-Bis(trifluoromethyl)phenyl)-2-butylpyrazolo[1,5-a]pyrimidin-7(4H)-one 2-Bu, 5-(3,5-(CF₃)₂Ph) C₁₉H₁₆F₆N₂O 414.34 Cytotoxicity against glioblastoma cells
2-Amino-5-(2,6-dimethylphenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one 2-NH₂, 5-(2,6-Me₂Ph), 3-(4-OHPh-diazenyl) C₂₀H₂₀N₆O₂ 376.41 High nitrogen content (22.33% N)
5-Methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 5-Me, 2-Ph, 3-Ph C₁₉H₁₅N₃O 301.34 Structural simplicity, aromatic stacking
3-(4-Chlorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one 3-(4-ClPh), 2-Me, 5-Me, 6-(3-MeBu) C₂₀H₂₂ClN₃O 355.86 Enhanced lipophilicity (Cl substituent)

Key Comparative Insights

Substituent Effects on Physicochemical Properties Lipophilicity: The 4-chlorophenyl and trifluoromethyl groups in compounds increase hydrophobicity, enhancing membrane permeability compared to the parent compound . Electron-Withdrawing Groups: Trifluoromethyl (CF₃) groups in improve metabolic stability but may reduce aqueous solubility.

Synthetic Methodologies

  • The target compound is likely synthesized via green methods (ultrasonic irradiation, aqueous media) similar to derivatives in , whereas CF₃-containing analogs require harsher conditions (reflux in acetic acid) .

Metabolic Stability Pyrazolo[1,5-a]pyrimidinones undergo hydroxylation and N-methylation by Mycobacterium tuberculosis enzymes , suggesting similar metabolic pathways for the target compound.

Electrochemical Behavior Triazolopyrimidinones (structurally related) exhibit redox activity at carbon electrodes , implying that the target compound may also display electroactive properties under physiological conditions.

Biological Activity

2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on anticancer effects, enzymatic inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is C14H13N3OC_{14}H_{13}N_3O with a molecular weight of 239.27 g/mol. The compound features a pyrazolo-pyrimidine core that is known for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Research indicates that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, in an MCF-7 breast cancer model, compounds similar to 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one demonstrated significant cytotoxicity with IC50 values ranging from 0.3 µM to 24 µM .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
2,5-Dimethyl-3-phenyl...MCF-70.3 - 24Induces apoptosis; inhibits cell migration and cycle
Other derivatives (e.g., 5i)MCF-73 - 10Enhances apoptosis; causes G1/S phase arrest

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial in cancer progression. For example, it has been shown to act as a dual inhibitor of EGFR and VEGFR2, which are important targets in cancer therapy . The binding interactions involve hydrogen bonds and hydrophobic interactions with key amino acids in the target proteins.

Case Studies

Several case studies have explored the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • MCF-7 Cell Line Study : A study demonstrated that treatment with a derivative led to a decrease in the G0/G1 phase population and an increase in pre-G1 phase cells, indicating apoptosis .
  • In Vivo Studies : Animal studies have shown that these compounds can effectively reduce tumor size when administered orally, suggesting good bioavailability and therapeutic potential .

The mechanisms by which 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one exerts its effects include:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1/S checkpoint.
  • Apoptosis Induction : It promotes apoptotic pathways through caspase activation.
  • Inhibition of Migration : The compound reduces the migratory capabilities of cancer cells.

Future Directions

Future research should focus on optimizing the structure of pyrazolo[1,5-a]pyrimidine derivatives to enhance their selectivity and potency against specific cancer types. Additionally, combination therapies involving these compounds may provide synergistic effects when used with existing treatments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, refluxing ethyl 3-oxo-3-phenylpropanoate with substituted pyrazol-5-amines in acetic acid for 6 hours yields pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. Purification involves solvent removal under reduced pressure, followed by precipitation using THF and petroleum ether . Modifications at positions 2, 3, and 5 can be achieved by varying amine or ketone precursors, with reaction monitoring via TLC and characterization by 1H^1 \text{H}/13C^{13} \text{C} NMR .

Q. How can tautomerism in pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives be confirmed experimentally?

  • Methodological Answer : Tautomeric forms (e.g., 7-ol vs. 7-one) are identified using 1H^1 \text{H} NMR. The hydroxyl proton in the 7-ol tautomer appears as a singlet near δ 12.44 ppm, which disappears upon conversion to the 7-one form. Solvent choice (e.g., DMSO-d6_6) and temperature control are critical to stabilize specific tautomers .

Q. What spectroscopic techniques are essential for structural elucidation of this scaffold?

  • Methodological Answer :

  • NMR : Assign signals for methyl (δ 2.1–2.5 ppm), phenyl (δ 7.3–7.5 ppm), and pyrimidinone protons (δ 6.5–8.0 ppm) .
  • HRMS : Confirm molecular formula via high-resolution mass spectrometry (e.g., [M+H]+^+ calculated for C13_{13}H11_{11}N5_5O: 254.1042) .
  • X-ray crystallography : Resolve tautomeric and stereochemical ambiguities (e.g., hydrogen bonding patterns in crystal structures) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of selective kinase inhibitors using this scaffold?

  • Methodological Answer :

  • Substituent variation : Introduce groups at positions 2, 3, and 5 to modulate JAK/TYK2 selectivity. For example, bulky substituents at position 5 (e.g., trifluoromethylphenyl) enhance TYK2 inhibition over JAK1-3 .
  • Biological assays : Test inhibitory potency using enzyme-linked immunosorbent assays (ELISA) on THP-1 monocytes. IC50_{50} values for TYK2 inhibition range from 10–100 nM in selective derivatives .
  • Docking studies : Use AutoDock Vina to predict binding modes in kinase ATP-binding pockets. Focus on hydrophobic interactions with Leu905 (TYK2) vs. Val831 (JAK2) to explain selectivity .

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare IC50_{50}/MIC values across studies while controlling for assay conditions (e.g., cell line, ATP concentration).
  • Crystallographic validation : Resolve conflicting SAR by analyzing ligand-protein co-crystal structures. For example, water-mediated hydrogen bonds with Gly215 in MAT2A explain allosteric inhibition discrepancies .
  • QSAR modeling : Use partial least squares regression to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with activity trends .

Q. How do intermolecular interactions in crystal structures inform formulation stability?

  • Methodological Answer :

  • Hydrogen bonding networks : In co-crystals with water, the pyrimidinone oxygen acts as a hydrogen bond acceptor (O···H–O distance: 2.85–3.10 Å), stabilizing the lattice .
  • Solvent inclusion : Identify channels or voids in crystal packing (e.g., via Mercury software) to predict hygroscopicity. Derivatives with bulky substituents (e.g., 4-tolyl) exhibit lower moisture uptake .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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